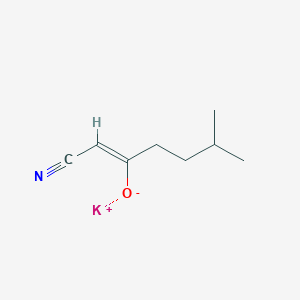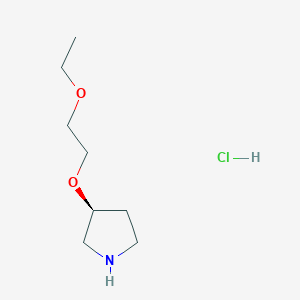![molecular formula C7H8N4 B1404932 5-methyl-3H-imidazo[4,5-b]pyridin-6-amine CAS No. 1448064-99-0](/img/structure/B1404932.png)
5-methyl-3H-imidazo[4,5-b]pyridin-6-amine
説明
“5-methyl-3H-imidazo[4,5-b]pyridin-6-amine” is a chemical compound that belongs to the class of imidazopyridines . It has been studied for its potential therapeutic significance due to its structural resemblance to purines . It has been found to be a part of a series of derivatives designed and synthesized as selective mTOR inhibitors .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the empirical formula C7H8N4 . The InChI code for this compound is 1S/C7H8N4/c1-4-5(8)2-6-7(11-4)10-3-9-6/h2-3H,8H2,1H3,(H,9,10,11) .
科学的研究の応用
Molecular Structure and Vibrational Spectra
5-methyl-3H-imidazo[4,5-b]pyridin-6-amine's molecular structure and vibrational energy levels have been studied using density functional theory. This research highlights the compound's potential in understanding hydrogen bonding and molecular interactions, which is crucial in the field of molecular chemistry (Lorenc et al., 2008).
Synthesis of Derivatives
The compound is a versatile base for synthesizing various derivatives. These derivatives, like 2′-deoxyribonucleoside derivatives, have been studied for their structure and potential biological activities, indicating the compound's role in the development of new biochemical molecules (Cristalli et al., 1994).
Antituberculotic Activity
Research has explored the synthesis of derivatives like 1-methyl-1H-2-imidazo[4,5-b]pyridinecarboxylic acid and its potential antituberculotic activity. This indicates the compound's relevance in pharmaceutical research for developing treatments against tuberculosis (Bukowski & Janowiec, 1996).
Regioselective Amination
The regioselective amination of imidazo[4,5-b]pyridines, including this compound, has been achieved, providing access to derivatives with potential pharmaceutical applications (Rosenberg et al., 2013).
Arylation via C–H Bond Activation
Transition-metal-catalyzed arylation of imidazo[4,5-b]pyridines demonstrates the compound's utility in organic synthesis, particularly in forming complex molecular structures (Iaroshenko et al., 2012).
Cyclisation of Azidopyridines
Studies on the cyclisation of azidopyridines to form compounds like 3-methyl-3H-imidazo[4,5-b]pyridine show the versatility of the compound in synthetic organic chemistry (Smalley, 1966).
Antiulcer Agents Synthesis
Imidazo[4,5-b]pyridines have been synthesized as potential antiulcer agents, demonstrating the compound's relevance in the development of new therapeutic drugs (Starrett et al., 1989).
作用機序
Target of Action
Similar compounds have been found to inhibit intracellular akt activation and its downstream target pras40 .
Mode of Action
It’s known that similar compounds can inhibit the activation of intracellular akt and its downstream target pras40 . This inhibition could potentially lead to changes in cellular processes, including cell growth and survival.
Biochemical Pathways
Related compounds have been shown to affect the pi3k/akt signaling pathway , which plays a crucial role in multiple cellular functions, including cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking.
Result of Action
Similar compounds have been found to cause dna damage and mutation in bacteria .
生化学分析
Biochemical Properties
5-Methyl-3H-imidazo[4,5-b]pyridin-6-amine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves binding to the active site of the enzyme, thereby modulating its catalytic activity.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can induce DNA damage and mutations in bacterial cells . In mammalian cells, it has been observed to affect cell proliferation and apoptosis, potentially through the modulation of signaling pathways such as NF-kappaB .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, its interaction with cytochrome P450 enzymes can result in either the inhibition or enhancement of their metabolic activity . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The stability and effects of this compound over time have been studied in laboratory settings. It has been found to be relatively stable under standard storage conditions, with a melting point of 238-243°C . Its long-term effects on cellular function can vary. In vitro studies have shown that prolonged exposure to this compound can lead to sustained DNA damage and alterations in cell cycle progression .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. At lower doses, it may exhibit therapeutic effects, such as anti-inflammatory or anticancer activities . At higher doses, it can cause toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are often dose-dependent and can be mitigated by adjusting the dosage regimen.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation reactions . These metabolic processes can lead to the formation of various metabolites, some of which may retain biological activity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It has been observed to accumulate in certain tissues, such as the liver and kidneys, where it can exert its biological effects . The compound’s distribution is influenced by its physicochemical properties, including its solubility and affinity for cellular membranes.
Subcellular Localization
Within cells, this compound is localized to specific subcellular compartments. It has been found to accumulate in the nucleus, where it can interact with DNA and nuclear proteins . This subcellular localization is crucial for its biological activity, as it allows the compound to directly influence gene expression and other nuclear processes.
特性
IUPAC Name |
5-methyl-1H-imidazo[4,5-b]pyridin-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4/c1-4-5(8)2-6-7(11-4)10-3-9-6/h2-3H,8H2,1H3,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLIBGQUYZAQULV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1N)NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1448064-99-0 | |
| Record name | 1448064-99-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[4-(Ethoxycarbonyl)piperidin-1-yl]propanoic acid hydrochloride](/img/structure/B1404849.png)
![6-Oxaspiro[4.5]dec-9-ylamine hydrochloride](/img/structure/B1404850.png)

![3-Iodoimidazo[1,2-a]pyridine-8-carbonitrile](/img/structure/B1404854.png)
methanamine](/img/structure/B1404856.png)

![2-[5-(Trifluoromethyl)thien-2-YL]ethanamine](/img/structure/B1404858.png)






![Benzyl 2,5-diazaspiro[3.4]octane-5-carboxylate](/img/structure/B1404871.png)